molecular formula C13H30Cl2N2 B1424734 n-[2-(4-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride CAS No. 199539-16-7

n-[2-(4-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride

Cat. No. B1424734
CAS RN: 199539-16-7
M. Wt: 285.3 g/mol
InChI Key: ZBURYFRTJCKBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride, also known as NPPE, is an organonitrogen compound that is used in a variety of research applications, such as synthesis, pharmacology, and biochemistry. It is a derivative of piperidine, and is a white, crystalline powder. NPPE has a molecular weight of 273.3 g/mol and a melting point of 148-150°C. It is soluble in water, ethanol, and methanol, and is insoluble in diethyl ether.

Scientific Research Applications

Neuropharmacological Applications

N-[2-(4-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride and its derivatives have shown promising results in neuropharmacology. Sugimoto et al. (1990) synthesized a series of piperidine derivatives and evaluated them for their anti-acetylcholinesterase activity. One of the derivatives, identified as compound 21, was found to be a potent inhibitor of acetylcholinesterase, demonstrating an affinity 18,000 times greater for acetylcholinesterase than for butyrylcholinesterase (BuChE). This compound significantly increased acetylcholine content in the cerebral vortex and hippocampus of rats, indicating its potential as an antidementia agent (Sugimoto et al., 1990).

Cognitive Enhancement

In the field of cognitive enhancement, specific piperidine derivatives have been explored for their potential benefits. Fontana et al. (1997) investigated two novel and selective 5-HT4 receptor agonists, RS 67333 and RS 67506, in a rat model of spatial learning and memory. The study found that RS 67333, a potent, selective, and hydrophobic 5-HT4 receptor agonist, reversed cognitive performance decrements induced by atropine. This effect was abolished by a selective 5-HT4 receptor antagonist, indicating the role of 5-HT4 receptors in cognitive processes (Fontana et al., 1997).

Gastrointestinal Applications

The compound and its analogs have also been evaluated for their potential in treating gastrointestinal conditions. Bergeron et al. (2001) assessed a group of polyamine analogs as agents to ameliorate diarrhea-predominant irritable bowel syndrome (IBS) using a psychological stress-induced model of IBS in rodents. They found that certain compounds, including N,N`-bis[3-(ethylamino)propyl]-trans-1,4-cyclohexanediamine, significantly reduced stool output in a dose-dependent manner, underscoring the need to explore this framework further as a pharmacophore for relieving symptoms of diarrhea-predominant IBS (Bergeron et al., 2001).

properties

IUPAC Name

N-(2-piperidin-4-ylethyl)-N-propylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2.2ClH/c1-3-10-15(11-4-2)12-7-13-5-8-14-9-6-13;;/h13-14H,3-12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBURYFRTJCKBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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